

An In-depth Technical Guide to the Structure and Properties of Maltose

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Maltosine

Cat. No.: B586830

[Get Quote](#)

A Note on Nomenclature: The term "**Maltosine**" does not correspond to a recognized chemical entity in standardized chemical databases such as PubChem, IUPAC nomenclature, or the Chemical Abstracts Service (CAS). It is presumed that the query refers to Maltose, a well-characterized disaccharide. This guide will proceed under that assumption, providing a comprehensive overview of Maltose for researchers, scientists, and professionals in drug development.

Introduction to Maltose: The Quintessential Malt Sugar

Maltose (IUPAC name: 4-O- α -D-Glucopyranosyl-D-glucopyranose), also known as malt sugar, is a disaccharide formed from two units of D-glucose joined by an $\alpha(1 \rightarrow 4)$ glycosidic bond. It is the second member of an important biochemical series of glucose chains. The hydrolysis of starch, a glucose polymer, by the enzyme amylase yields maltose. This process is fundamental in brewing, where malted barley provides the starch and enzymes to produce the fermentable sugars that yeast will convert into ethanol. In the human body, the enzyme maltase, present in the small intestine, hydrolyzes maltose into two glucose molecules, which are then readily absorbed into the bloodstream to be used for energy.

The Chemical Structure of Maltose

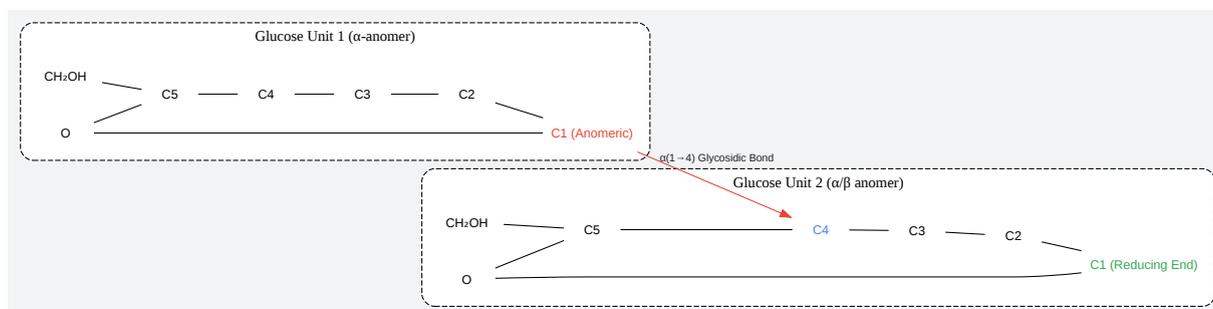
The defining feature of maltose is the $\alpha(1 \rightarrow 4)$ linkage between two D-glucose units. This means the anomeric carbon (C1) of the first glucose unit is linked to the hydroxyl group on the

fourth carbon (C4) of the second glucose unit. The " α " designation specifies the stereochemistry at the anomeric carbon of the first glucose unit; the bond is oriented axially (downward in a standard Haworth projection).

The second glucose unit possesses a free anomeric carbon, which can exist in either the α or β configuration. This phenomenon is known as mutarotation, where the α and β anomers interconvert in aqueous solution, leading to an equilibrium. This free anomeric carbon also makes maltose a reducing sugar, as it can open its ring structure to expose a reactive aldehyde group that can be oxidized.

Visualization of Maltose Structure

The following diagram illustrates the chemical structure of α -Maltose.



[Click to download full resolution via product page](#)

Caption: Chemical structure of α -Maltose showing the $\alpha(1 \rightarrow 4)$ glycosidic linkage.

Physicochemical Properties of Maltose

The properties of maltose are dictated by its disaccharide structure, including its high polarity and ability to form hydrogen bonds. These characteristics are critical for its behavior in both biological and industrial systems.

Property	Value	Source
Molar Mass	342.30 g/mol	
Appearance	White crystalline solid	
Melting Point	102–103 °C (monohydrate)	
Solubility in Water	1.080 g/mL (at 20 °C)	
Optical Rotation $[\alpha]_D$	+140.7° (c=10, H ₂ O)	
Classification	Disaccharide, Reducing Sugar	

Experimental Protocols: Analysis of Maltose

Protocol for Quantifying Reducing Sugars using the DNS Method

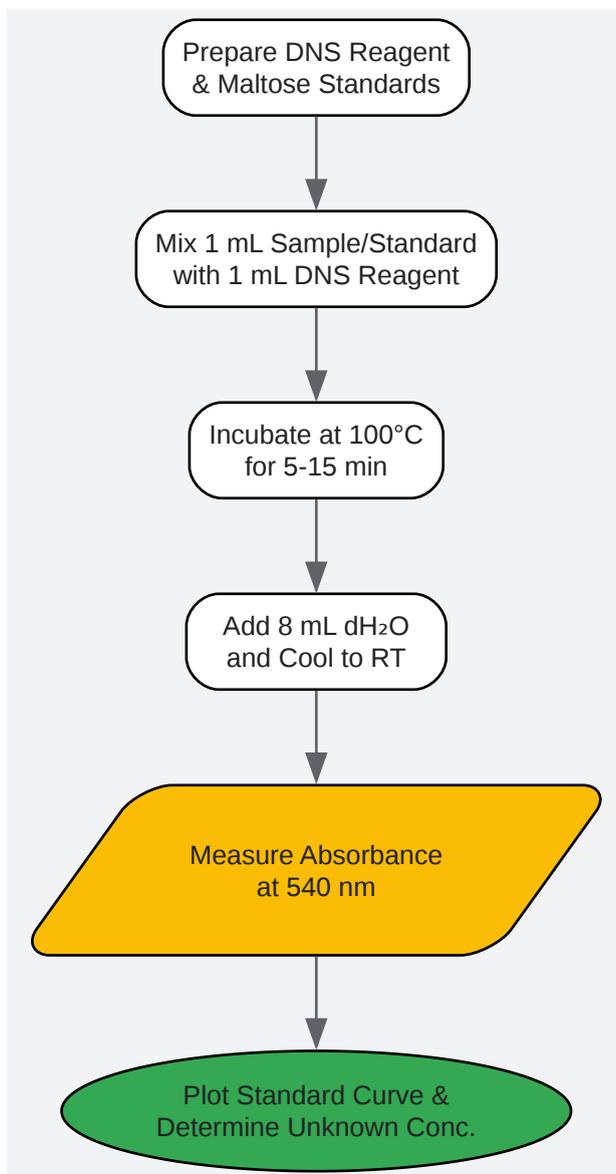
The Dinitrosalicylic acid (DNS) method is a classic and reliable colorimetric assay for quantifying reducing sugars like maltose. The aldehyde group of the open-chain form of maltose reduces 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid, which results in a color change that can be measured spectrophotometrically.

Methodology:

- **Reagent Preparation:** Prepare the DNS reagent by dissolving 1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, and 200 mL of 2 M NaOH in 800 mL of distilled water. Make up the final volume to 1 L.
- **Standard Curve Preparation:**
 - Prepare a stock solution of maltose (e.g., 1 mg/mL).

- Create a series of standards by diluting the stock solution to concentrations ranging from 0.1 to 1.0 mg/mL.
- Include a blank with distilled water only.
- Reaction:
 - Add 1 mL of each standard or unknown sample to a separate test tube.
 - Add 1 mL of the DNS reagent to each tube.
 - Incubate the tubes in a boiling water bath for 5-15 minutes. A color change from yellow to reddish-brown will occur.
 - Add 8 mL of distilled water to each tube and mix thoroughly.
- Measurement:
 - Allow the solutions to cool to room temperature.
 - Measure the absorbance of each solution at 540 nm using a spectrophotometer, using the blank to zero the instrument.
- Data Analysis:
 - Plot a standard curve of absorbance versus maltose concentration.
 - Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.

Workflow for DNS Assay



[Click to download full resolution via product page](#)

Caption: Workflow for the quantification of maltose using the DNS colorimetric method.

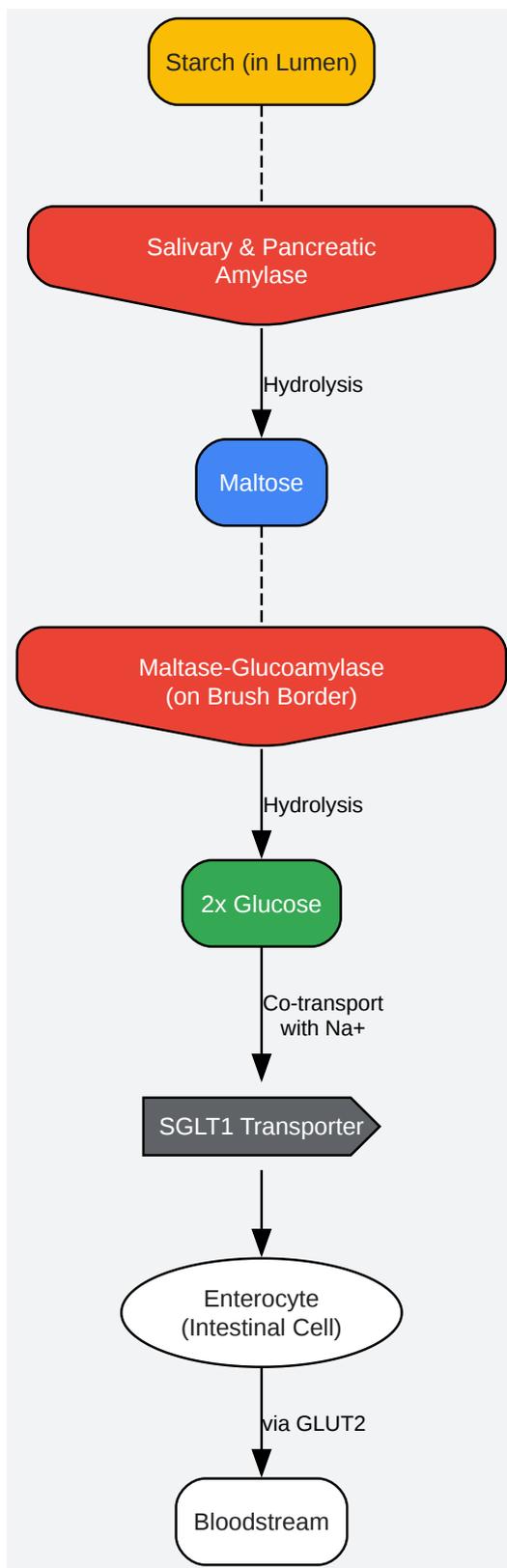
Biological Role and Signaling Context

Maltose itself is not a signaling molecule. Its primary biological role is that of an intermediate in the digestion of complex carbohydrates. The breakdown of starch by amylase in the saliva and pancreas produces maltose, which then travels to the small intestine.

The enzyme maltase-glucoamylase (MGAM), an α -glucosidase located on the brush border of intestinal enterocytes, is responsible for the final step of digestion. It cleaves the $\alpha(1 \rightarrow 4)$

glycosidic bond of maltose, releasing two molecules of glucose. This process is crucial for carbohydrate absorption.

Maltose Digestion and Glucose Absorption Pathway



[Click to download full resolution via product page](#)

Caption: Simplified pathway of maltose digestion and subsequent glucose absorption in the small intestine.

Conclusion

Maltose is a fundamental disaccharide with significant importance in nutrition, biochemistry, and industrial applications like brewing. Its chemical structure, characterized by the $\alpha(1 \rightarrow 4)$ glycosidic bond between two glucose units and the presence of a reducing end, dictates its chemical reactivity and biological function. As the primary product of starch digestion, its efficient hydrolysis by maltase-glucoamylase is essential for carbohydrate metabolism in humans. The analytical methods for its quantification, such as the DNS assay, remain cornerstone techniques in biochemical research.

References

- PubChem. Maltose Compound Summary. National Center for Biotechnology Information. [\[Link\]](#)
- Haynes, W. M. (ed.). CRC Handbook of Chemistry and Physics. 97th Edition. CRC Press/Taylor and Francis. [\[Link\]](#)
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure and Properties of Maltose]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b586830#what-is-the-chemical-structure-of-maltosine\]](https://www.benchchem.com/product/b586830#what-is-the-chemical-structure-of-maltosine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com